1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Description
1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a synthetic sulfonamide-piperazine hybrid compound characterized by two distinct aromatic substituents:
- Sulfonyl moiety: Attached to a 5-chloro-2-methoxy-4-methylphenyl group, which introduces steric bulk and electron-withdrawing properties.
The chloro and methoxy substituents likely enhance metabolic stability and lipophilicity compared to simpler analogs .
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14-12-18(26-3)19(13-17(14)20)27(23,24)22-10-8-21(9-11-22)15-4-6-16(25-2)7-5-15/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACOUAVJSJKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 4-methoxyphenylpiperazine.
Reaction Conditions: The sulfonyl chloride is reacted with 4-methoxyphenylpiperazine under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂-NR₂) is a key reactive site. While sulfonamides are generally stable, they can undergo hydrolysis under extreme conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux (110–120°C) | 5-chloro-2-methoxy-4-methylbenzenesulfonic acid + 4-(4-methoxyphenyl)piperazine |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium sulfonate salt + free piperazine amine |
-
Mechanistic Insight : The reaction proceeds via protonation of the sulfonamide nitrogen (in acid) or deprotonation (in base), followed by nucleophilic attack of water .
Piperazine Ring Functionalization
The piperazine moiety can undergo alkylation, acylation, or oxidation due to its secondary amine groups:
Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | Quaternary ammonium salt at one or both piperazine nitrogens |
| Benzyl chloride | THF, Et₃N, RT | N-benzylated piperazine derivative |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C to RT | N-acetylpiperazine derivative |
| Tosyl chloride | Pyridine, reflux | N-tosylated product |
-
Key Consideration : Steric hindrance from the bulky sulfonyl and aryl groups may limit reactivity at the piperazine nitrogens .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings (5-chloro-2-methoxy-4-methylphenyl and 4-methoxyphenyl) may undergo EAS, though reactivity is modulated by substituents:
| Reaction | Reagents/Conditions | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy (4-methoxyphenyl ring) |
| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to chlorine (chlorophenyl ring) |
-
Directing Effects :
-
Methoxy (-OCH₃) : Strongly activating, ortho/para-directing.
-
Chloro (-Cl) : Deactivating, meta-directing.
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Methyl (-CH₃) : Weakly activating but sterically hindering.
-
Sulfonamide Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂O, H₂SO₄, heat | Sulfonic acid derivative (via cleavage) |
Methoxy Group Demethylation
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C to RT | Phenolic -OH group formation |
Functionalization via Cross-Coupling Reactions
The aromatic rings may participate in palladium-catalyzed couplings, though yields depend on steric and electronic factors:
| Reaction | Catalyst/Base | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives (with arylboronic acids) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination products |
Stability Under Physiological Conditions
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as an antidepressant and anxiolytic agent . Studies have shown that modifications to the piperazine moiety can enhance its affinity for serotonin receptors, making it a candidate for treating mood disorders. For instance, derivatives of similar piperazine compounds have demonstrated efficacy in preclinical models of depression .
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can disrupt tumor growth and proliferation .
Molecular Imaging
The compound has been investigated as a potential radiotracer for positron emission tomography (PET) imaging. Its ability to bind selectively to specific receptors makes it suitable for visualizing biological processes in vivo. For example, studies involving derivatives of this compound have shown promise in targeting the cannabinoid CB2 receptor, which is implicated in pain modulation and inflammation .
Biochemical Probes
Due to its structural characteristics, the compound can serve as a biochemical probe to study various biological pathways. It can be utilized to investigate the role of sulfonamides in enzyme inhibition and receptor interaction dynamics. This application is crucial for understanding drug mechanisms and developing new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group and methoxyphenyl rings play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related piperazine derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Flexibility: Sulfonyl vs. aroyl substituents: Sulfonyl groups (as in the target compound and [¹⁸F]DASA-23) enhance hydrogen-bonding capacity and metabolic stability compared to aroyl derivatives . Chloro and methyl groups: The 5-Cl and 4-CH₃ in the target compound may improve lipophilicity (LogP ~3.5 estimated) vs.
Biological Activity: Anticancer Potential: Sulfonylpiperazines like [¹⁸F]DASA-23 target PKM2 in glioblastoma, while aroyl derivatives in inhibit tumor growth via undefined mechanisms . The target compound’s chloro-substituted aryl group may enhance DNA intercalation or kinase inhibition. Antimicrobial Activity: Thiadiazole-sulfonylpiperazines () show antifungal activity, suggesting the target compound’s sulfonyl group could be optimized for similar applications . CNS Modulation: Piperazines with 4-methoxyphenyl groups (e.g., p-MPPI) antagonize serotonin receptors, but the target compound’s bulky sulfonyl group may limit CNS penetration compared to smaller analogs .
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic substitution of 4-(4-methoxyphenyl)piperazine with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, analogous to methods in and .
- Yields for similar sulfonylpiperazines range from 55–87%, with purification via chromatography or crystallization .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, F) on the sulfonyl-phenyl ring correlate with enhanced antiproliferative activity in glioblastoma models . 4-Methoxyphenyl on piperazine improves binding to monoamine transporters and receptors .
- Limitations and Future Directions: No in vivo data exist for the target compound; its pharmacokinetics and toxicity require evaluation. Hybridization with thiadiazole (as in ) or fluorination (as in [¹⁸F]DASA-23) could expand therapeutic utility .
Biological Activity
The compound 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperazine ring substituted with a sulfonyl group and two aromatic moieties, which are believed to contribute to its biological activity.
Antagonistic Properties
Research indicates that derivatives of piperazine can act as antagonists at serotonin receptors. Specifically, compounds similar to the one have shown significant affinity for the 5-HT7 receptor , with binding affinities in the nanomolar range (Ki = 2.6 nM) . This receptor is implicated in various neurological processes, making it a target for treating conditions such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective binding to the 5-HT7 receptor in rat brain regions, particularly the thalamus, which has high receptor expression levels . This suggests potential applications in neuroimaging or as a therapeutic agent targeting serotonin pathways.
Toxicity and Safety Profile
The safety profile of similar compounds has raised concerns regarding acute toxicity. For instance, a related compound was noted to be harmful if swallowed and caused skin irritation . Understanding the toxicological aspects is crucial for evaluating the safety of this compound in clinical settings.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine?
Answer: The compound can be synthesized via coupling reactions between sulfonated aryl chlorides and piperazine derivatives. A validated method involves:
- Reacting 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C for 12–24 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with ~70–85% efficiency.
Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm sulfonylation via IR (S=O stretch at 1150–1250 cm⁻¹) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions between sulfonyl groups and methoxy substituents) .
- NMR spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ³⁵Cl coupling in sulfonyl region) .
- Thermal analysis : DSC/TGA to determine melting point (expected >150°C) and stability under oxidative conditions .
Data Table 1: Key Structural Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Bond length (S–O) | 1.43 Å | XRD | |
| Melting Point | 158–162°C | DSC | |
| LogP | 3.2 ± 0.3 | HPLC |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in activity (e.g., serotonin receptor affinity vs. antimicrobial effects) may arise from:
- Assay variability : Standardize protocols (e.g., radioligand binding assays for 5-HT receptors vs. MIC testing for antimicrobial activity) .
- Purity checks : Quantify impurities (>98% purity via HPLC) and assess their impact using dose-response curves .
- Structural analogs : Compare with derivatives lacking the sulfonyl group to isolate pharmacophore contributions .
Q. What supramolecular interactions influence the compound’s activity in biological systems?
Answer:
- Hydrogen bonding : The sulfonyl group participates in C–H⋯O interactions with protein residues (e.g., serotonin receptor transmembrane domains), enhancing binding affinity .
- π-π stacking : The 4-methoxyphenyl group aligns with aromatic residues in enzyme active sites (e.g., CYP450 isoforms), affecting metabolic stability .
Methodological Approach :- Perform molecular docking (e.g., AutoDock Vina) with receptor structures (PDB: 5I6X for 5-HT1A).
- Validate using site-directed mutagenesis (e.g., replacing Tyr residue in binding pocket) .
Q. How to optimize the compound’s solubility for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : The piperazine nitrogen (pKa ~8.5) can be protonated in acidic buffers (pH 4–6) to improve solubility .
Q. What strategies mitigate toxicity concerns during preclinical testing?
Answer:
- Structural modification : Replace the methoxy group with a hydroxyl group to reduce metabolic activation (e.g., CYP-mediated demethylation) .
- In silico screening : Predict hepatotoxicity using ADMET tools (e.g., ProTox-II) and prioritize analogs with lower Ames test risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
